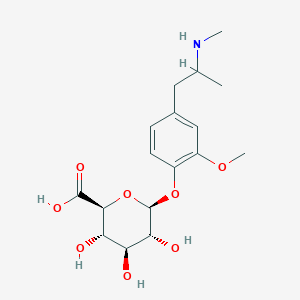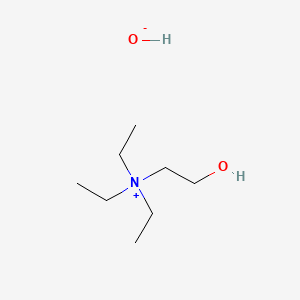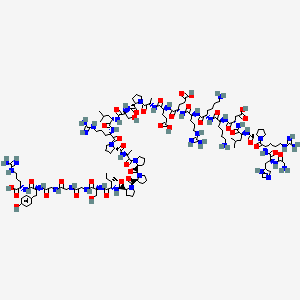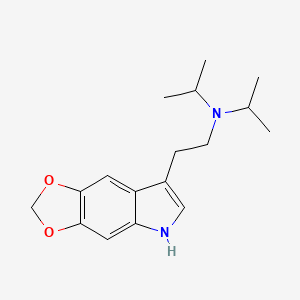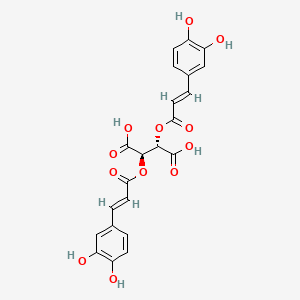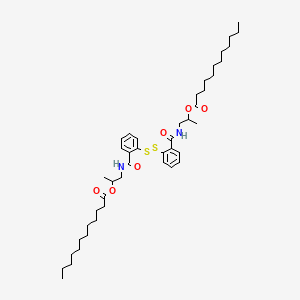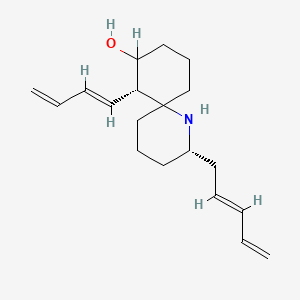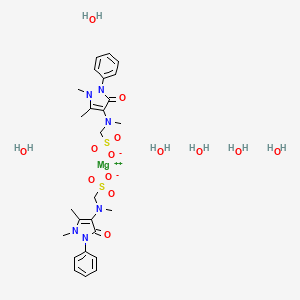
Metamizole magnesium hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a potent analgesic and antipyretic with favorable gastrointestinal tolerability . Metamizole was formerly marketed in the US as Dimethone tablets and injection, Protemp oral liquid, and other drug products, but was withdrawn due to its association with potentially fatal agranulocytosis . Despite this, it is still used in certain countries in Europe, Asia, and South America .
Preparation Methods
The preparation of metamizole magnesium hexahydrate involves the synthesis of metamizole, followed by its conversion to the magnesium salt form. The synthetic route typically involves the reaction of 4-methylaminoantipyrine with formaldehyde and sodium bisulfite to form metamizole . The industrial production method for metamizole magnesium involves a one-pot process that ensures high yield and stable product quality .
Chemical Reactions Analysis
Metamizole magnesium hexahydrate undergoes various chemical reactions, including:
Oxidation: Metamizole can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: Metamizole can undergo substitution reactions with various electrophiles to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .
Scientific Research Applications
Metamizole magnesium hexahydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in studies related to its analgesic and antipyretic properties.
Medicine: Metamizole is used for the management of acute pain, fever, and pain caused by muscle spasms.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Metamizole magnesium hexahydrate exerts its effects through several mechanisms:
Analgesic Effect: It inhibits the synthesis of prostaglandins, which are involved in the transmission of pain signals.
Antipyretic Effect: It acts on the hypothalamus to reduce fever by promoting heat dissipation and inhibiting heat production.
Spasmolytic Effect: It relaxes smooth muscles by inhibiting the influx of calcium ions.
The molecular targets and pathways involved include the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and the modulation of the endocannabinoid system .
Comparison with Similar Compounds
Metamizole magnesium hexahydrate can be compared with other similar compounds such as:
Paracetamol (Acetaminophen): Both are used as analgesics and antipyretics, but metamizole has additional spasmolytic properties.
Ibuprofen: While both inhibit cyclooxygenase enzymes, metamizole is less likely to cause gastrointestinal side effects.
This compound is unique due to its combination of analgesic, antipyretic, and spasmolytic properties, making it a versatile compound in medical and scientific research .
Properties
CAS No. |
667459-72-5 |
|---|---|
Molecular Formula |
C26H44MgN6O14S2 |
Molecular Weight |
753.1 g/mol |
IUPAC Name |
magnesium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;hexahydrate |
InChI |
InChI=1S/2C13H17N3O4S.Mg.6H2O/c2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;;;;;;/h2*4-8H,9H2,1-3H3,(H,18,19,20);;6*1H2/q;;+2;;;;;;/p-2 |
InChI Key |
RNNVUENCSXWPMS-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].O.O.O.O.O.O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


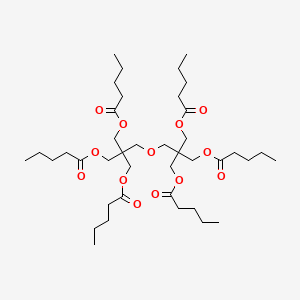
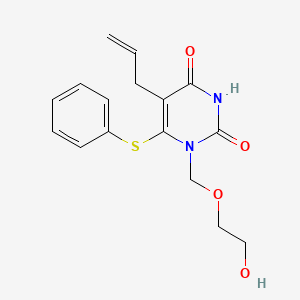
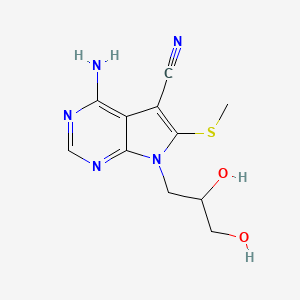

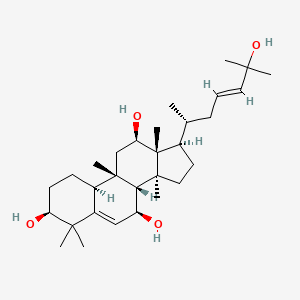

![Substanz NR. 336 [German]](/img/structure/B12784204.png)
